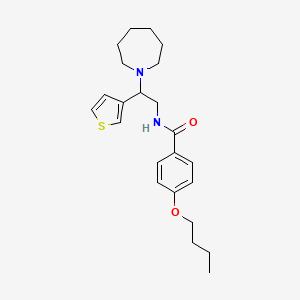
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-butoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-butoxybenzamide is a useful research compound. Its molecular formula is C23H32N2O2S and its molecular weight is 400.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-butoxybenzamide is a synthetic compound that has garnered interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure
The compound is characterized by a complex structure that includes:
- Azepane ring : A seven-membered nitrogen-containing ring.
- Thiophene moiety : A five-membered ring containing sulfur.
- Butoxybenzamide group : A benzene ring with a butoxy substituent and an amide functional group.
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly in pharmacology.
1. Protein Tyrosine Phosphatase Inhibition
One of the most notable activities of this compound is its role as an inhibitor of protein tyrosine phosphatases (PTPases). PTPases are crucial in regulating various cellular processes, including:
- Cell signaling
- Cellular growth
- Immune response
Inhibition of PTPases can have therapeutic implications for diseases such as cancer and autoimmune disorders.
2. Anticancer Potential
The compound's ability to inhibit PTPases suggests potential anticancer properties. By modulating signaling pathways involved in cell proliferation and survival, it may contribute to the development of novel cancer therapies.
3. Antimicrobial Activity
Preliminary studies have indicated that derivatives of the compound may possess antimicrobial properties. This could be attributed to the presence of the thiophene and azepane groups, which are known to enhance biological activity.
The precise mechanism by which this compound exerts its effects is not fully elucidated. However, it is believed that:
- The azepane ring enhances binding affinity to target proteins.
- The thiophene and butoxy groups contribute to the overall activity through interactions with specific molecular targets, such as enzymes or receptors.
Research Findings
A summary of key findings from various studies is presented below:
| Study | Findings |
|---|---|
| Study on PTPase Inhibition | Demonstrated effective inhibition of specific PTPases, suggesting therapeutic potential in cancer treatment. |
| Antimicrobial Assessment | Preliminary results indicated potential antimicrobial activity against several bacterial strains. |
| Structure-Activity Relationship (SAR) | Analysis suggested that modifications to the azepane and thiophene components could enhance biological activity. |
Properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-4-butoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2S/c1-2-3-15-27-21-10-8-19(9-11-21)23(26)24-17-22(20-12-16-28-18-20)25-13-6-4-5-7-14-25/h8-12,16,18,22H,2-7,13-15,17H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIOWRLPAMRZCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













